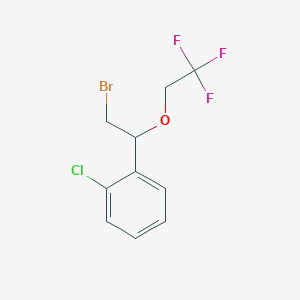
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a trifluoroethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the trifluoroethoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2,2-trifluoroethylbenzene: Similar structure but lacks the chlorine substituent.
2-Bromo-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the ethyl group.
2-Chloro-1-(2,2,2-trifluoroethoxy)ethylbenzene: Similar structure but lacks the bromine substituent.
Uniqueness
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine substituents along with the trifluoroethoxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrClF3O |
|---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-9(16-6-10(13,14)15)7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 |
InChI Key |
SYWLHJASQDAYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)OCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















